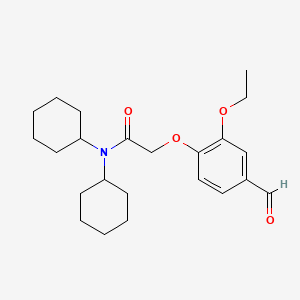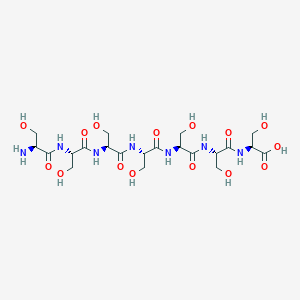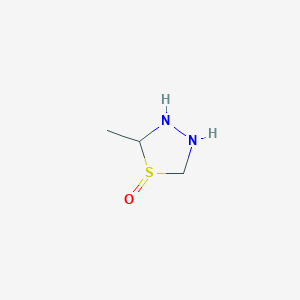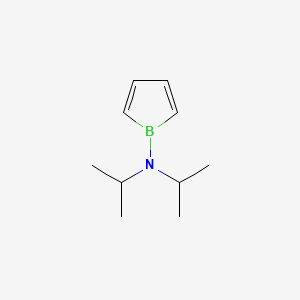
2-Benzylthiane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthiane-3,5-dione is a heterocyclic compound characterized by a thiane ring with benzyl and dione functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl halides with thioacetic acid, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylthiane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dione functionalities to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzylthiane-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Benzylthiane-3,5-dione involves its interaction with molecular targets through its functional groups. The benzyl and dione functionalities allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Thiazolidine: A five-membered ring with sulfur and nitrogen atoms, known for its biological activities.
Thiazoline: Similar to thiazolidine but with a double bond, used in various chemical syntheses.
Benzylthiazole: Contains a benzyl group attached to a thiazole ring, studied for its medicinal properties
Uniqueness: 2-Benzylthiane-3,5-dione is unique due to its specific combination of benzyl and dione functionalities within a thiane ring. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
CAS No. |
402842-35-7 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-benzylthiane-3,5-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-11(14)12(15-8-10)6-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
InChI Key |
PAQLOAKSGPNQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CSC(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)


![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
